Tris(1-pyrrolidinyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

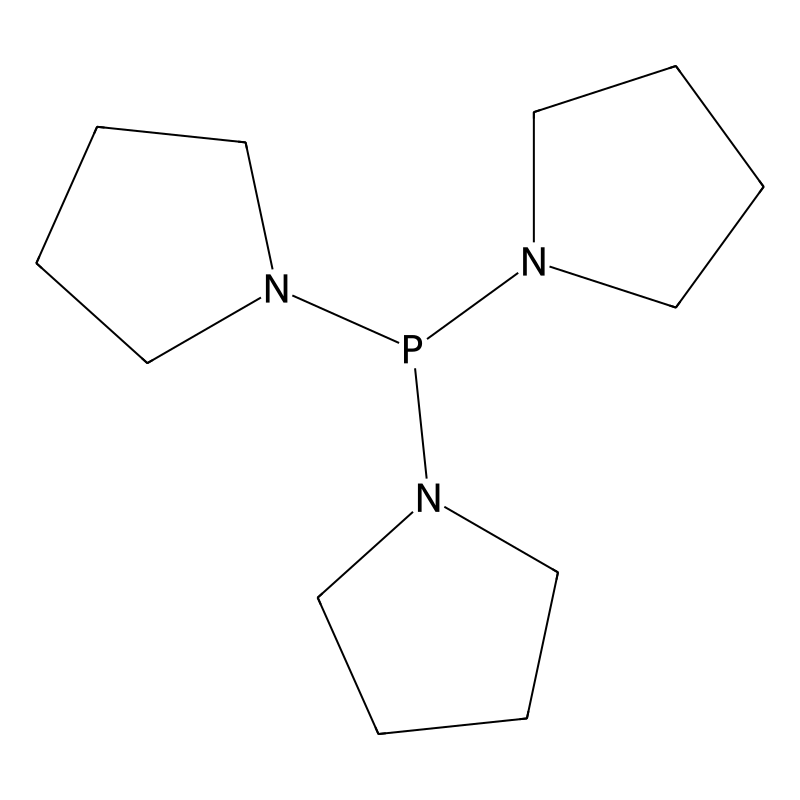

solubility

Tris(1-pyrrolidinyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃P. It features a phosphorus atom bonded to three pyrrolidine rings, which are five-membered heterocycles containing nitrogen. This unique structure imparts significant properties to the compound, making it a valuable ligand in various

Tris(1-pyrrolidinyl)phosphine functions as a nucleophile in the phosphitylation step of oligonucleotide synthesis. It reacts with the electrophilic phosphorus center of a nucleoside phosphoramidite, displacing a leaving group and forming a phosphite intermediate. This intermediate then reacts with another nucleoside to form the phosphodiester linkage, the sugar-phosphate backbone of the oligonucleotide [].

Ligand in Transition Metal Catalysis

Tris(1-pyrrolidinyl)phosphine is a versatile ligand used in various transition metal-catalyzed reactions. Its strong electron-donating properties and steric bulk make it suitable for stabilizing low-oxidation state metal complexes. Some prominent examples include:

- Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between two sp2-hybridized carbon atoms. Tris(1-pyrrolidinyl)phosphine is a common ligand for palladium catalysts used in this reaction .

- Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but between an organoboron compound and an organic halide. Tris(1-pyrrolidinyl)phosphine can be used as a ligand for palladium catalysts in this reaction as well .

- Other Coupling Reactions: Tris(1-pyrrolidinyl)phosphine can also be employed as a ligand in other coupling reactions like Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Phosphitylation Reagent in Oligonucleotide Synthesis

Tris(1-pyrrolidinyl)phosphine serves as a phosphitylation reagent in the synthesis of oligonucleotides, which are short chains of nucleotides that form the building blocks of DNA and RNA. During oligonucleotide synthesis, this compound helps introduce a phosphate group (PO3) onto the sugar moiety of the nucleotides, linking them together to form the desired oligonucleotide sequence .

- Buchwald-Hartwig Cross Coupling Reaction: This reaction utilizes tris(1-pyrrolidinyl)phosphine as a ligand to facilitate the coupling of aryl halides with amines or other nucleophiles .

- Heck Reaction: The compound can also act as a catalyst in Heck reactions, which involve the coupling of alkenes with aryl halides .

- Phosphitylation: It serves as a phosphitylation reagent in oligonucleotide synthesis, where it introduces phosphorous into nucleic acid structures .

The detailed reaction mechanisms often involve the coordination of metal ions through the nitrogen atoms of the pyrrolidine rings, enabling the formation of metal-ligand complexes.

Tris(1-pyrrolidinyl)phosphine can be synthesized through several methods:

- Reaction of Phosphorus Trichloride with Pyrrolidine: This method involves treating phosphorus trichloride with excess pyrrolidine under controlled conditions to yield tris(1-pyrrolidinyl)phosphine.

- Staudinger Reaction: The synthesis of related compounds can also be achieved through Staudinger reactions, which involve the transformation of azides into amines using phosphines .

- Oxidation to Phosphine Oxide: Tris(1-pyrrolidinyl)phosphine can be oxidized to tris(1-pyrrolidinyl)phosphine oxide using oxidizing agents like hydrogen peroxide.

Tris(1-pyrrolidinyl)phosphine finds diverse applications across several fields:

- Catalysis: Its role as a ligand in various coupling reactions makes it essential in organic synthesis and materials science.

- Ligand Design: The compound's ability to form stable complexes with metal ions positions it as a candidate for designing novel ligands for catalysis and material applications.

- Oligonucleotide Synthesis: As a phosphitylation reagent, it is instrumental in synthesizing nucleic acids for research and therapeutic purposes .

Research on the interaction of tris(1-pyrrolidinyl)phosphine with different substrates is ongoing. Its potential to coordinate with metal ions opens avenues for studying complex formation and reactivity patterns. Future studies should focus on detailed mechanistic investigations to better understand how this compound interacts with various chemical species.

Tris(1-pyrrolidinyl)phosphine shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Tris(2-aminoethyl)amine | C₉H₁₈N₃P | Used in catalysis; contains amine groups |

| Tris(2-pyridyl)phosphine | C₁₂H₉N₃P | Exhibits strong coordination properties |

| Triethylamine phosphine | C₉H₂₁N₃P | Commonly used as a ligand in various reactions |

Uniqueness of Tris(1-pyrrolidinyl)phosphine

What sets tris(1-pyrrolidinyl)phosphine apart from these similar compounds is its specific structural configuration involving pyrrolidine rings, which enhances its solubility and reactivity in organic solvents. Additionally, its unique nitrogen-rich environment allows for versatile coordination chemistry that can be tailored for specific catalytic applications.

Synthetic Routes and Reaction Mechanisms

1.1.1 Direct Phosphination of Pyrrolidine Derivatives

The primary synthetic route involves the nucleophilic substitution of phosphorus trichloride (PCl₃) with pyrrolidine derivatives. This three-step reaction proceeds via sequential substitution of chlorine atoms with pyrrolidinyl groups under anhydrous conditions [4] [5].

- PCl₃ + 3 C₄H₈NH → P(NC₄H₈)₃ + 3 HCl

The reaction typically employs excess pyrrolidine in an inert solvent (e.g., tetrahydrofuran) at 0–5°C to control exothermicity [5]. Organometallic bases like lithium pyrrolidinide may enhance reaction efficiency by deprotonating pyrrolidine intermediates [4].

1.1.2 Catalytic Methods for Large-Scale Production

While traditional stoichiometric methods dominate industrial production, recent advances explore metal-mediated approaches for improved atom economy. Transition metal catalysts (e.g., nickel complexes) enable P–N bond formation at reduced temperatures, though these methods remain less common due to challenges in catalyst recovery and product purification [4].

Purification Techniques and Quality Control

1.2.1 Distillation Under Reduced Pressure

Purification typically employs fractional distillation under high vacuum (0.1–1 mmHg) due to the compound's thermal sensitivity:

| Physical Property | Value |

|---|---|

| Boiling Point | 104°C at 0.1 mmHg |

| Density (25°C) | 1.041–1.049 g/mL |

| Refractive Index (n²⁰/D) | 1.528–1.530 |

1.2.2 Analytical Methods for Purity Assessment

Standard quality control protocols combine multiple analytical techniques:

- 0.5 g sample titrated with 0.1N HCl

- Purity (%) = (mL HCl × 12.114) / sample weight (g) [3]

Spectroscopic Characterization:

- ³¹P NMR: Characteristic singlet at δ −12 to −15 ppm

- IR: P–N stretching vibrations at 850–900 cm⁻¹ [1]

Boiling Point, Density, and Refractive Index

Tris(1-pyrrolidinyl)phosphine exhibits well-defined physical properties that reflect its molecular structure and intermolecular interactions. The compound presents as a colorless to light yellow liquid under ambient conditions [1] [2].

Boiling Point: The compound demonstrates a boiling point of 104°C at reduced pressure (0.1 mmHg), which corresponds to approximately 276°C at atmospheric pressure [1] [2] [3]. This relatively high boiling point is attributed to the substantial molecular weight (241.31 g/mol) and the presence of nitrogen atoms that can participate in weak intermolecular interactions through their lone pairs [2] [4].

Density: The density measurements show consistent values across multiple sources, ranging from 1.041 to 1.049 g/mL at 25°C [1] [2] [3] [4]. The average density of 1.045 g/mL indicates that the compound is slightly denser than water, which is typical for organophosphorus compounds containing multiple nitrogen heterocycles [2].

Refractive Index: The refractive index (n20/D) has been reported as 1.528 to 1.53 [1] [3] [5], indicating moderate optical density. This value falls within the expected range for tertiary phosphines containing saturated nitrogen heterocycles and reflects the polarizable nature of the phosphorus-nitrogen bonds [1] [3].

| Property | Value | Temperature/Pressure | Reference Sources |

|---|---|---|---|

| Boiling Point | 104°C | 0.1 mmHg | [1] [2] [3] |

| Density | 1.041-1.049 g/mL | 25°C | [1] [2] [3] [4] |

| Refractive Index (n20/D) | 1.528-1.53 | 20°C | [1] [3] [5] |

| Flash Point | >230°F (>110°C) | Atmospheric | [2] [4] |

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

The nuclear magnetic resonance spectroscopic characteristics of tris(1-pyrrolidinyl)phosphine provide detailed structural information and demonstrate the compound's unique electronic environment.

³¹P Nuclear Magnetic Resonance: The phosphorus-31 nuclear magnetic resonance spectrum exhibits a characteristic singlet at δ -82.3 ppm when measured in benzene-d6 [6]. This significant upfield shift compared to triphenylphosphine (δ -5.0 ppm) reflects the increased electron density at the phosphorus center due to the strong σ-donating nature of the pyrrolidinyl substituents [6] [7]. The chemical shift value places this compound among the most electron-rich tertiary phosphines, consistent with its high basicity and nucleophilicity [6].

¹H Nuclear Magnetic Resonance: The proton nuclear magnetic resonance spectrum displays characteristic patterns for the pyrrolidine ring systems. The methylene protons adjacent to nitrogen (N-CH₂) appear as a multiplet in the region δ 2.45-2.65 ppm, while the remaining pyrrolidine ring protons (CH₂CH₂N) appear as a triplet at δ 1.65 ppm [6]. These chemical shifts are typical for N-substituted pyrrolidine derivatives and confirm the integrity of the ring systems [8] [9].

¹³C Nuclear Magnetic Resonance: While specific carbon-13 nuclear magnetic resonance data for tris(1-pyrrolidinyl)phosphine are limited in the literature, comparative studies with similar pyrrolidinyl phosphines indicate that the phosphorus-bound carbon atoms typically appear in the range δ 33-37 ppm with characteristic ¹J(P,C) coupling constants of 100-106 Hz [10]. The pyrrolidine ring carbons are expected to appear in the typical aliphatic region (δ 25-50 ppm) [10].

| Nuclear Magnetic Resonance Type | Chemical Shift | Multiplicity | Assignment |

|---|---|---|---|

| ³¹P | δ -82.3 ppm | Singlet | Phosphorus center |

| ¹H | δ 2.45-2.65 ppm | Multiplet | N-CH₂ protons |

| ¹H | δ 1.65 ppm | Triplet | CH₂CH₂N protons |

| ¹³C | δ 33-37 ppm (estimated) | Doublet | P-bound carbons |

Reactivity Profile

Air and Moisture Sensitivity

Tris(1-pyrrolidinyl)phosphine exhibits moderate sensitivity to atmospheric conditions, requiring careful handling and storage protocols. The compound demonstrates measurable air sensitivity, though it is more stable than many highly electron-rich phosphines [11] [6] [12].

Air Sensitivity: Under ambient atmospheric conditions, the compound undergoes slow oxidation with a half-life of approximately 15 hours in tetrahydrofuran solution when exposed to air [13]. This oxidation rate is significantly slower than that observed for many other electron-rich phosphines, suggesting reasonable air stability for short-term handling [6]. The oxidation process proceeds via formation of the corresponding phosphine oxide, tris(1-pyrrolidinyl)phosphine oxide (Chemical Abstracts Service number 6415-07-2) [14] [15].

Moisture Sensitivity: The compound shows significant moisture sensitivity and requires handling under inert atmosphere conditions [8] [9] [12] [16]. Water exposure can lead to hydrolysis reactions, particularly at elevated temperatures, though the compound remains stable in the presence of water at ambient temperature for short periods [6]. Extended exposure to aqueous conditions at temperatures above 80°C results in gradual decomposition [6].

Storage Requirements: Optimal storage conditions involve maintaining the compound under inert gas (nitrogen or argon) at temperatures between 2-8°C [2] [4] [8] [9]. The material should be kept in sealed containers with minimal headspace to prevent oxidative degradation [8] [9] [16].

| Sensitivity Parameter | Observation | Conditions | Stability Assessment |

|---|---|---|---|

| Air Exposure | t₁/₂ ≈ 15 hours | Tetrahydrofuran/air | Moderate stability |

| Moisture | Sensitive | Ambient temperature | Requires inert atmosphere |

| Storage | Stable | 2-8°C under nitrogen | Recommended conditions |

Redox Behavior and Oxidative Stability

The redox characteristics of tris(1-pyrrolidinyl)phosphine reflect its highly nucleophilic phosphorus center and its susceptibility to oxidative transformations.

Oxidation Behavior: The primary oxidation pathway involves formation of the phosphine oxide through reaction with atmospheric oxygen or other oxidizing agents [14] [15] . This transformation is facilitated by the high electron density at phosphorus, which makes the compound an effective reducing agent [11]. The oxidation process typically proceeds through a single-step mechanism involving direct oxygen insertion at the phosphorus center .

Thermal Stability: Under inert atmosphere conditions, the compound demonstrates reasonable thermal stability up to approximately 150°C, beyond which thermal decomposition begins [13] [18]. The decomposition process likely involves phosphorus-carbon bond cleavage and formation of various phosphorus-containing fragments [18] [19]. This thermal behavior is consistent with other organophosphorus compounds containing nitrogen heterocycles [19].

Electronic Properties: The compound's high basicity (predicted pKa of 9.74 ± 0.20) contributes to its reactivity profile [2] [4]. The pyrrolidinyl substituents act as strong σ-donors, increasing electron density at phosphorus and enhancing both nucleophilicity and susceptibility to oxidation [6] [7].

Electrochemical Behavior: While specific electrochemical data for tris(1-pyrrolidinyl)phosphine are not extensively documented, related sterically hindered phosphines show reversible oxidation processes, suggesting that this compound may exhibit similar electrochemical behavior under appropriate conditions [20] [21].

| Redox Parameter | Value/Observation | Conditions | Significance |

|---|---|---|---|

| Oxidation Product | Tris(1-pyrrolidinyl)phosphine oxide | Air exposure | Primary degradation pathway |

| Thermal Decomposition | >150°C | Inert atmosphere | Temperature stability limit |

| Predicted pKa | 9.74 ± 0.20 | Aqueous conditions | High basicity indicator |

| Electron Density | High at phosphorus | σ-donation from pyrrolidinyl | Enhanced reactivity |